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The quantitative data from clinical studies is summarized in the table below.

Compound Focus: Amrubicin hydrochloride

Get Quote

Parameter Amrubicin

Amrubicinol

Study Details

Terminal Half-Life 20-30 hours [1]

(Plasmal/Blood)

Peak Plasma
Concentration

(Cmax)
Area Under Curve Reference
(AUC) Ratio
Volume of Moderate (=1.4 x
Distribution
[1]
Plasma Clearance Low (22% of total

liver blood flow)

[1]

Not Quantified

total body water)

53 hours (in blood) [2]

2-4 hours post-amrubicin
dose [2]

AUC~Amrubicinol~ /
AUC~Amrubicin~ = 0.67 (in
blood) [2]

Extensive distribution into

RBCs [1]

Information not specifically
available

Single-agent administration.

Observed after a 5-minute
IV infusion.

Molar ratio on day 3 of
treatment.

Amrubicinol RBC AUC 2.5
to 57.9x higher than in
plasma [1].

Suggests a primarily non-
renal clearance route.
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Parameter Amrubicin Amrubicinol Study Details
Route of Primarily Primarily hepatobiliary [1] Urinary excretion: 2.7-
Elimination hepatobiliary [1] 19.6% of dose (amrubicinol

excretion > amrubicin) [1].
Protein Binding 82.0-97.1% [1] Information not available Higher binding observed in

patients with hepatic
impairment.

Metabolism and Pharmacokinetic Pathway

The following diagram illustrates the metabolic pathway and key pharmacokinetic behaviors of Amrubicin in
the body.
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Amrubicin PK Pathway: Metabolism & Distribution
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Detailed Experimental Protocols from Clinical Studies

The pharmacokinetic data is derived from specific clinical trial methodologies. Here are the protocols for key

studies:

¢ Phase I Study in Refractory/Relapsed Lung Cancer [3]
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o Objective: Determine the Maximum Tolerated Dose (MTD) and characterize the
pharmacokinetics.

o Dosing: Amrubicin was administered intravenously at doses of 30, 35, or 40 mg/m? on three
consecutive days, every 3 weeks.

o PK Analysis: Blood samples were collected to determine the plasma concentration versus time
profiles of amrubicin and amrubicinol. The Area Under the Curve (AUC) was calculated and
found to increase with the amrubicin dose.

o Conclusion: The recommended Phase Il dose was established at 35 mg/m?/day for 3 days
every 3 weeks.

e Phase I Study on PK and Cardiac Repolarization [2]

o Objective: Evaluate the pharmacokinetics and effect on the heart's QT interval in non-
Japanese patients with solid tumors.

o Dosing: Patients received amrubicin at 40 mg/m?/day as a 5-minute infusion on days 1-3 of a
21-day cycle.

o PK Sampling: During cycle 1, serial blood and plasma samples were collected on days 1-9 for
concentration analysis.

o Key Finding: This study provided the specific data on the 53-hour terminal half-life of
amrubicinol in blood and its extensive distribution into erythrocytes.

e Study in Patients with Hepatic Impairment [4]

o Objective: Compare the pharmacokinetics and safety in lung cancer patients with impaired
versus normal hepatic function.

o Methodology: Patients with impaired hepatic function received adjusted doses of amrubicin
based on their baseline liver function tests (total bilirubin, AST, ALT).

o Analysis: Pharmacokinetic parameters were estimated using non-compartmental analysis
from concentration data obtained via liquid chromatography with tandem mass
spectrometry (LC-MS/MS).

o Conclusion: With dose adjustment, exposure to amrubicin and amrubicinol in patients with
hepatic impairment falls within the range observed in patients with normal liver function.

Important Considerations for Researchers

¢ Hepatic Function: The pharmacokinetics of amrubicin are significantly altered in patients with
impaired hepatic function. Dosing must be adjusted based on baseline bilirubin and liver enzyme
levels to avoid increased exposure and toxicity [4].

¢ Active Metabolite: The potent active metabolite, amrubicinol, has a much longer half-life than the
parent drug and accumulates in red blood cells. This must be considered in PK/PD modeling and
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dosing schedule planning [1] [2].

o Safety Profile: The dose-limiting toxicity is myelosuppression, primarily neutropenia. Cardiotoxicity,
a known class effect of anthracyclines, is also a risk, though one study found no clinically relevant QT
interval prolongation at the 40 mg/m2/day for 3 days regimen [3] [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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